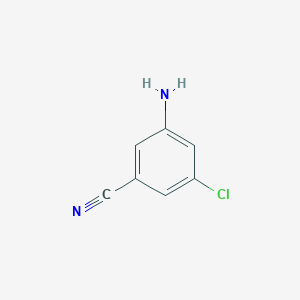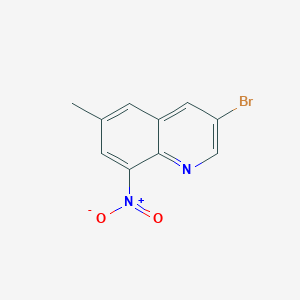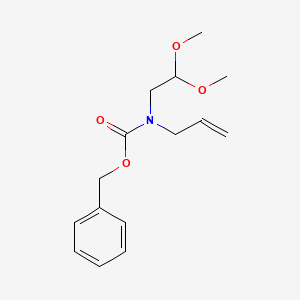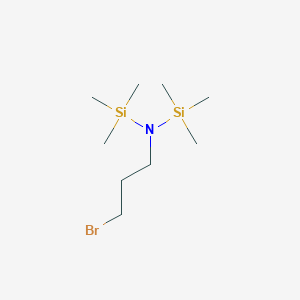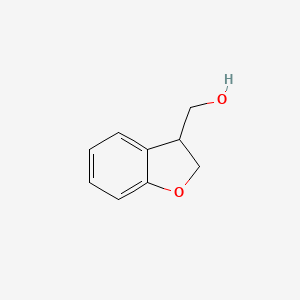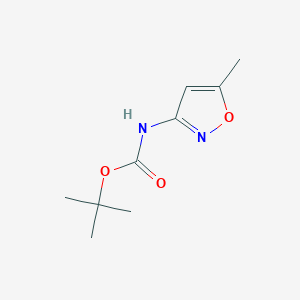
3-溴-1-甲基-1,2,5,6-四氢吡啶
描述
3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine (3-Br-1-methyl-1,2,5,6-THP) is a heterocyclic compound that is used as an intermediate in the synthesis of various organic compounds. It has also been studied for its pharmacological effects and is being explored for its potential use in medical research.
科学研究应用
合成和化学转化
3-溴-1-甲基-1,2,5,6-四氢吡啶已被用于各种合成和化学转化中。例如,它可以由3-溴吡啶制备,并用于生产六氢环氧喹啉和六氢环丁啶衍生物。这个过程涉及将化合物与硼烷-二甲基硫醚处理,然后进一步与钠双(三甲基硅基)胺反应(Drinkuth et al., 2001)。此外,它还被用于高效合成2-(1-甲基-1,2,5,6-四氢吡啶-3-基)吗啉,这是一种用于合成强效抗菌药物的有价值化合物,包括槟榔碱衍生物(Kumar et al., 2007)。
环化和环形成
在另一个应用中,乙酸乙酯2-甲基-2,3-丁二烯酸与N-对甲苯磺酰亚胺在有机膦催化剂存在下结合,产生乙酸乙酯6-取代-1-(4-对甲苯磺酰)-1,2,5,6-四氢吡啶-3-羧酸酯。这展示了该化合物参与[4 + 2]环化过程,有助于合成官能化的四氢吡啶(Zhu et al., 2003)。
光环加成和自由基反应
该化合物已被用于1,5-二氢吡咯-2-酮和5,6-二氢-1H-吡啶-2-酮与具有烷基侧链的光环加成反应中的研究,展示了它在光化学合成中的实用性(Albrecht et al., 2008)。此外,使用该化合物开发了溴-和碘-环化的双(同烯基)醇的自由基版本,通过立体选择性烷氧基自由基环合合成卤代四氢呋喃(Hartung et al., 2003)。
生物应用
该化合物还在生物学背景下发挥作用。例如,它已被用于制备N-羧甲氧基-5-乙基-1,2-二氢吡啶进行Diels-Alder反应,这是合成喜树碱的一种方法(Raucher & Lawrence, 1983)。此外,其衍生物1-甲基-4-苯基-1,2,3,6-四氢吡啶已被研究用于对小鼠神经毒性的神经保护效应(Muralikrishnan & Mohanakumar, 1998)。
作用机制
Target of Action
It is structurally similar to mptp (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to target dopaminergic neurons .
Mode of Action
Based on its structural similarity to mptp, it might also block mitochondrial complex i, leading to mitochondrial dysfunction .
Biochemical Pathways
Mptp, a structurally similar compound, is known to cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra .
Result of Action
Mptp, a structurally similar compound, is known to cause dopaminergic neuronal damage in the striatum and substantia nigra .
生化分析
Biochemical Properties
3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzymes.
Cellular Effects
The effects of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine on various cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that regulate cell growth, differentiation, and apoptosis . Additionally, changes in gene expression induced by this compound can lead to alterations in protein synthesis and cellular behavior.
Molecular Mechanism
At the molecular level, 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their function, and can also interact with DNA or RNA, affecting gene expression . These interactions can lead to changes in cellular processes, such as metabolic flux and signal transduction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to elicit a significant biological response. Toxicity studies have indicated that high doses can cause cellular damage and disrupt normal physiological processes.
Metabolic Pathways
3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
5-bromo-1-methyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN/c1-8-4-2-3-6(7)5-8/h3H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZMVSLMBQQJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454599 | |
| Record name | 3-BROMO-1-METHYL-1,2,5,6-TETRAHYDROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365261-27-4 | |
| Record name | 3-BROMO-1-METHYL-1,2,5,6-TETRAHYDROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1-methyl-1,2,3,6-tetrahydropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of generating 1-methyl-1-azacyclohexa-2,3-diene(N−B)borane from 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine(N−B)borane?
A1: 1-methyl-1-azacyclohexa-2,3-diene(N−B)borane belongs to a class of compounds called cyclic allenes, which are highly reactive due to their strained ring systems. The research demonstrates a method to generate this unstable intermediate in situ from a readily accessible precursor, 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine(N−B)borane []. This allows for the study of its reactivity and potential applications in synthetic chemistry, particularly in the formation of complex heterocyclic compounds.
Q2: How was the formation of 1-methyl-1-azacyclohexa-2,3-diene(N−B)borane confirmed in the study?
A2: The study employed a trapping strategy to confirm the generation of the transient 1-methyl-1-azacyclohexa-2,3-diene(N−B)borane. Treatment of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine(N−B)borane with potassium tert-butoxide in the presence of trapping agents like furan or styrene led to the formation of characteristic cycloaddition products []. These products serve as indirect evidence for the intermediacy of the highly reactive cyclic allene.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



